molecular formula C16H14N4O7 B14081052 N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide CAS No. 354542-42-0

N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

Cat. No.: B14081052
CAS No.: 354542-42-0
M. Wt: 374.30 g/mol
InChI Key: KCSBBJXHICDJQW-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, dinitrophenyl group, methoxy group, and phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2-methoxy-2-phenylacetamide. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

354542-42-0

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C16H14N4O7/c1-27-15(10-5-3-2-4-6-10)16(22)18-17-9-11-7-12(19(23)24)8-13(14(11)21)20(25)26/h2-9,15,21H,1H3,(H,18,22)

InChI Key

KCSBBJXHICDJQW-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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